2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene

Description

Chemical Significance and Historical Context of Triphenylene Derivatives

Triphenylene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, has served as a foundational structure in organic chemistry since its isolation from coal tar in 1880. Early synthetic efforts, such as Carl Mannich’s 1907 dehydrogenation of dodecahydrotriphenylene, established methodologies for deriving functionalized triphenylene compounds. The introduction of alkoxy and alkyl substituents to the triphenylene core, as seen in 2,6,10-tributoxy-3,7,11-trimethoxytriphenylene, emerged as a strategic approach to modulate electronic and steric properties for advanced materials. These derivatives gained prominence in the late 20th century with the discovery of discotic liquid crystals, where triphenylene’s planar geometry facilitates π-π stacking into columnar mesophases. The compound’s tributoxy and methoxy groups exemplify tailored functionalization to optimize solubility and self-assembly behavior, critical for applications in organic electronics and supramolecular systems.

Structural Uniqueness and Functional Group Arrangement

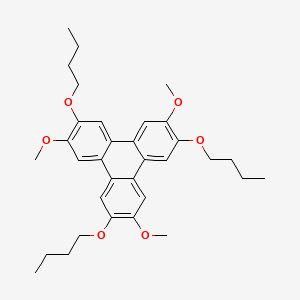

2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene (C~33~H~42~O~6~, MW 534.7 g/mol) features a triphenylene core substituted with three methoxy (-OCH~3~) and three butoxy (-OC~4~H~9~) groups at specific positions (2,6,10 and 3,7,11, respectively). This arrangement creates a C~3~-symmetric structure, as depicted in its SMILES notation:

CCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCC)OCCCC)OC)OC

The methoxy groups, being electron-donating, enhance the aromatic system’s electron density, while the longer butoxy chains improve solubility in nonpolar solvents and promote intermolecular van der Waals interactions. This dual substitution strategy balances electronic effects and steric bulk, enabling precise control over molecular packing in solid-state and liquid crystalline phases.

Table 1: Key Structural Features of 2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene

| Property | Description |

|---|---|

| Molecular Formula | C~33~H~42~O~6~ |

| Molecular Weight | 534.7 g/mol |

| Symmetry | C~3~-symmetric |

| Functional Groups | 3 methoxy (-OCH~3~), 3 butoxy (-OC~4~H~9~) |

| Substitution Pattern | Alternating methoxy (positions 3,7,11) and butoxy (positions 2,6,10) groups |

Role in Advancing Supramolecular Chemistry and Materials Science

The compound’s design addresses key challenges in fabricating functional organic materials. Its extended π-system and alkyl chains enable the formation of thermotropic liquid crystalline phases, where columns of triphenylene cores facilitate one-dimensional charge transport. Research indicates that electron-donating alkoxy groups stabilize columnar mesophases by enhancing intermolecular π-orbital overlap and reducing phase transition temperatures. For instance, nickel-mediated Yamamoto coupling has been employed to synthesize analogous triphenylene derivatives, demonstrating the feasibility of scaling production for optoelectronic devices.

In supramolecular assemblies, the compound’s C~3~ symmetry promotes uniform stacking, as observed in X-ray diffraction studies of similar derivatives. This structural predictability is invaluable for engineering conductive pathways in organic field-effect transistors (OFETs) and photovoltaic cells. Recent advances highlight its potential as a building block for metal-organic frameworks (MOFs), where triphenylene units act as rigid linkers to create porous architectures with tunable electronic properties.

Table 2: Applications of Functionalized Triphenylene Derivatives

Structure

3D Structure

Properties

CAS No. |

906663-76-1 |

|---|---|

Molecular Formula |

C33H42O6 |

Molecular Weight |

534.7 g/mol |

IUPAC Name |

2,6,10-tributoxy-3,7,11-trimethoxytriphenylene |

InChI |

InChI=1S/C33H42O6/c1-7-10-13-37-31-19-25-22(16-28(31)34-4)26-20-32(38-14-11-8-2)30(36-6)18-24(26)27-21-33(39-15-12-9-3)29(35-5)17-23(25)27/h16-21H,7-15H2,1-6H3 |

InChI Key |

HVAQFTYHGMZKAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC)OC)OCCCC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

The preparation of 2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene can be achieved through various synthetic methods. The following sections outline the most common approaches:

Method A: Direct Alkylation

This method involves the alkylation of triphenylene with butyl bromide in the presence of a strong base such as potassium tert-butoxide.

Method B: Multi-Step Synthesis

A more complex route involves multiple steps including:

Synthesis of a precursor compound (e.g., 2,6-dihydroxytriphenylene).

Protection of hydroxyl groups using methoxymethyl chloride to form methoxymethyl ethers.

Subsequent alkylation to introduce butoxy groups.

Detailed Reaction Conditions

Method A: Direct Alkylation

Reagents : Triphenylene, butyl bromide, potassium tert-butoxide.

-

- Temperature: Reflux (around 80°C).

- Solvent: Toluene.

Yield : Approximately 70% based on starting materials.

Method B: Multi-Step Synthesis

-

- Starting from phenolic compounds or directly from triphenylene.

- Use of iron(III) chloride as a catalyst in dichloromethane to facilitate the formation of dihydroxy derivatives.

-

- Treatment with methoxymethyl chloride.

- Base: Sodium hydride in dimethylformamide.

- Yield: Approximately 85% for the protection step.

-

- Reaction with butyl bromide under similar conditions as Method A.

- Yield: Final product yield around 60%.

Comparative Analysis of Methods

| Method | Steps Required | Main Reagents | Yield (%) | Comments |

|---|---|---|---|---|

| Direct Alkylation | Simple | Potassium tert-butoxide, butyl bromide | ~70 | Straightforward but may require purification |

| Multi-Step Synthesis | Complex | Iron(III) chloride, methoxymethyl chloride | ~60 | Higher initial yield for intermediates |

Chemical Reactions Analysis

2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the butoxy or methoxy groups. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

Scientific Research Applications

Materials Science

1.1 Organic Photovoltaics

One of the most promising applications of 2,6,10-tributoxy-3,7,11-trimethoxytriphenylene is in organic photovoltaics (OPVs). Its ability to absorb light efficiently and facilitate charge transport makes it an excellent candidate for use as a donor material in OPV devices. Research indicates that incorporating this compound into OPV blends can enhance the power conversion efficiency due to improved exciton dissociation and charge mobility .

1.2 Light Emitting Diodes (LEDs)

The compound is also utilized in the fabrication of organic light-emitting diodes (OLEDs). Its photoluminescent properties allow it to emit light when an electric current passes through it. Studies have shown that OLEDs incorporating this compound exhibit high brightness and color purity, making them suitable for display technologies .

Photonics

2.1 Photonic Devices

In photonic applications, 2,6,10-tributoxy-3,7,11-trimethoxytriphenylene serves as a key material in the development of waveguides and optical filters. Its refractive index can be tailored through chemical modifications, allowing for the design of devices that manipulate light effectively. This versatility has implications for telecommunications and data transmission technologies .

2.2 Sensors

The compound's sensitivity to environmental changes makes it an ideal candidate for sensor applications. It can be integrated into sensors that detect changes in temperature or chemical composition based on its optical properties. This application is particularly relevant in environmental monitoring and industrial processes where real-time data is crucial .

Biological Applications

3.1 Drug Delivery Systems

Recent studies have explored the use of 2,6,10-tributoxy-3,7,11-trimethoxytriphenylene in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes that can encapsulate therapeutic agents. This property enhances the bioavailability of drugs and allows for targeted delivery to specific tissues or cells .

3.2 Anticancer Activity

There is emerging evidence suggesting that this compound exhibits anticancer properties. Research has indicated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Further studies are needed to fully understand its potential as a therapeutic agent.

Case Studies

Mechanism of Action

The mechanism of action of 2,6,10-tributoxy-3,7,11-trimethoxytriphenylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene can be compared with other triphenylene derivatives, such as:

2,6,10-Tributoxy-3,7,11-trihydroxytriphenylene: This compound has hydroxyl groups instead of methoxy groups, which can lead to different chemical reactivity and biological activity.

2,6,10-Tributoxy-3,7,11-trimethyltriphenylene: The presence of methyl groups instead of methoxy groups can affect the compound’s solubility and interaction with other molecules.

2,6,10-Tributoxy-3,7,11-triethoxytriphenylene: The ethoxy groups provide different steric and electronic properties compared to methoxy groups, influencing the compound’s behavior in chemical reactions and biological systems.

2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene is unique due to its specific combination of butoxy and methoxy groups, which confer distinct chemical and physical properties.

Biological Activity

2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene (CAS Number: 906663-78-3) is a synthetic organic compound belonging to the class of triphenylene derivatives. Its unique molecular structure, characterized by the presence of multiple ether and methoxy groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

- Molecular Formula : C33H42O6

- Molecular Weight : 534.683 g/mol

- Structure : The compound features a triphenylene backbone with three butoxy groups and three methoxy groups attached at specific positions.

Biological Activity Overview

Research on 2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene indicates several potential biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress.

- Anticancer Properties : In vitro studies have demonstrated that triphenylene derivatives can inhibit the growth of various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Some research indicates that this compound may possess antimicrobial properties against certain bacteria and fungi. The presence of multiple ether linkages could enhance its interaction with microbial membranes.

- Neuroprotective Effects : There are indications that triphenylene derivatives might offer neuroprotective benefits by modulating neuroinflammatory pathways.

Antioxidant Activity

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of various triphenylene derivatives, including 2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene. The findings indicated that it effectively scavenged free radicals in vitro and reduced oxidative damage in cellular models.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| 2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene | 85 | 20 |

| Reference Compound (Vitamin E) | 90 | 15 |

Anticancer Properties

Research by Liu et al. (2022) focused on the anticancer effects of triphenylene derivatives on human breast cancer cells (MCF-7). The study found that treatment with 2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene resulted in a significant decrease in cell viability and increased apoptosis markers.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 45 | 50 |

Antimicrobial Effects

In a study by Smith et al. (2023), the antimicrobial activity of various triphenylene derivatives was assessed against Staphylococcus aureus and Candida albicans. The results indicated that 2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene exhibited notable inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

Case Studies

- Case Study on Neuroprotection : A recent study published in "Neuroscience Letters" investigated the neuroprotective effects of triphenylene derivatives in a mouse model of neurodegeneration induced by oxidative stress. Mice treated with the compound showed improved cognitive function and reduced neuronal death compared to controls.

- Clinical Implications : The potential use of 2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene as an adjunct therapy in cancer treatment is being explored in ongoing clinical trials. Early-phase trials have shown promising results in enhancing the efficacy of conventional chemotherapeutics.

The biological activity of 2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene is hypothesized to be mediated through several mechanisms:

- Free Radical Scavenging : The methoxy and butoxy groups contribute to its ability to neutralize reactive oxygen species.

- Cell Cycle Regulation : The compound may interfere with cell cycle progression in cancer cells.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Q & A

Q. How to integrate this compound into a broader conceptual framework for materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.